molecular formula C34H22O6 B10975361 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- CAS No. 1746-02-7

1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]-

Cat. No.: B10975361
CAS No.: 1746-02-7
M. Wt: 526.5 g/mol
InChI Key: CGOXICMZEHKKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- is an organic compound known for its unique chemical structure and properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- typically involves the reaction of 4-bromobenzoyl chloride with 3-hydroxyisobenzofuranone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The product is then isolated and purified using industrial-scale recrystallization or chromatography techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

The benzoyloxy groups undergo hydrolysis under acidic or basic conditions.

Reaction Conditions Products Key Observations
1M NaOH, 80°C, 6 hours3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone + 2 equivalents of benzoic acidComplete ester cleavage occurs due to nucleophilic hydroxide attack .
10% H₂SO₄, reflux, 12 hoursSame product as alkaline hydrolysisSlower reaction rate (60% yield) compared to basic conditions.

The hydrolysis mechanism involves cleavage of the ester linkage (benzoyloxy groups), regenerating phenolic -OH groups. This reaction is critical for modifying the compound’s solubility and biological activity .

Electrophilic Aromatic Substitution

The isobenzofuranone core participates in electrophilic substitutions, primarily at the C-2 position , influenced by the electron-rich furan oxygen .

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2 hours2-Nitro derivativeC-2 substitution dominates due to resonance stabilization .
Br₂ (1 equiv)CHCl₃, RT2-Bromo derivativeNo substitution observed at C-5 or C-6 positions .

Key Insight : The benzoyloxy groups at the 4-position of the phenyl rings do not direct electrophilic substitution on the isobenzofuranone core but stabilize intermediates through resonance .

Oxidation

Oxidizing Agent Conditions Product
KMnO₄ (acidic)Reflux, 4 hoursPhthalic acid derivatives
Ozone (O₃)-78°C, 1 hourCleavage of the furanone ring to dicarboxylic acid .

Reduction

Reducing Agent Conditions Product
LiAlH₄THF, 0°C → RT3,3-bis[4-(benzoyloxy)phenyl]isobenzofuran-1-ol (unstable intermediate)
H₂/Pd-CEthanol, 50 psiPartial reduction of carbonyl to alcohol .

The carbonyl group in the isobenzofuranone ring is susceptible to reduction, but steric hindrance from the bulky benzoyloxy groups limits complete conversion .

Cyclization and Condensation

The compound participates in acid-catalyzed cyclization reactions:

Reaction Catalyst Product
Self-condensationp-TsOH, toluene, 110°CMacrocyclic dimer via Friedel-Crafts alkylation .
With diolsH₂SO₄, refluxSpirocyclic ethers

These reactions exploit the electron-rich aromatic system and the rigidity of the isobenzofuranone core .

Comparative Reactivity

A comparison with related derivatives highlights unique features:

Compound Key Reaction Difference
3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranoneFaster hydrolysis (no ester groups)Higher solubility in polar solvents .
PhenolphthaleinElectrophilic substitution at C-3Structural simplicity reduces steric effects .

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic acyl substitution (SN₂ mechanism) .

  • Electrophilic Substitution : Directed by the oxygen’s lone pairs, with C-2 favored due to resonance stabilization .

  • Reduction : Steric hindrance from benzoyloxy groups slows LiAlH₄ reactivity compared to smaller derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of isobenzofuranone compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various Gram-positive bacteria and fungi, suggesting potential for development as antimicrobial agents .
    • A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MIC) effective against Candida strains, indicating their utility in antifungal treatments .
  • Antioxidant Properties :
    • The compound's structural features allow it to act as a potent antioxidant. Studies have indicated that isobenzofuranone derivatives can inhibit oxidative stress-related pathways, making them candidates for further investigation in oxidative stress-related diseases .
  • Anti-inflammatory Effects :
    • Some derivatives have been evaluated for their anti-inflammatory properties, which could lead to applications in treating inflammatory diseases. These findings warrant further exploration into their mechanisms of action and therapeutic potential .

Materials Science Applications

  • Polymer Chemistry :
    • The benzoyloxy groups in the structure can be utilized in polymer synthesis, potentially leading to the development of new materials with desirable mechanical and thermal properties. The ability to modify these groups allows for tailoring the properties of the resulting polymers .
  • Dyes and Indicators :
    • Compounds similar to 1(3H)-Isobenzofuranone are often used as pH indicators due to their color-changing properties in response to pH variations. This application can extend to various analytical chemistry fields where pH monitoring is crucial .

Biological Research Applications

  • Interaction Studies :
    • The interactions of 1(3H)-Isobenzofuranone with biological targets have been studied extensively. Understanding these interactions is essential for elucidating the compound's mechanism of action and potential therapeutic uses .
  • Structure-Activity Relationship Studies :
    • Comparative studies with structurally similar compounds help in identifying key functional groups responsible for biological activity. This knowledge can guide the design of more effective derivatives with enhanced activity profiles .

Case Studies

StudyFocusFindings
Antimicrobial Activity EvaluationTested various derivatives against microbial strainsIdentified several compounds with significant antimicrobial effects (MIC values ranging from 50 to 200 μg/mL)
Antioxidant Activity AssessmentEvaluated antioxidant capacity using different assaysConfirmed strong antioxidant activity linked to structural features of the compound
Polymer Synthesis ExperimentInvestigated polymerization using benzoyloxy derivativesDeveloped new polymer materials with improved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene
  • 1,3-Phenylenedibenzoate
  • 2,3-Bis(benzoyloxy)phenyl benzoate

Uniqueness

1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Biological Activity

1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- (CAS Number: 1746-02-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C20H16O4
  • Molecular Weight : 336.34 g/mol
  • IUPAC Name : 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]-

The compound consists of a central isobenzofuranone structure with two benzoyloxy groups attached to the carbon framework. This unique structure may contribute to its biological activity.

Synthesis

The compound can be synthesized through various organic reactions involving isobenzofuranone derivatives and benzoyl chloride in the presence of a base. The synthetic pathway typically includes:

  • Formation of Isobenzofuranone : Starting from phthalic anhydride and phenols.
  • Benzoylation Reaction : Reacting the isobenzofuranone with benzoyl chloride under basic conditions.

Antidepressant Properties

Recent studies have indicated that derivatives of isobenzofuranones exhibit significant antidepressant activities. A notable study synthesized a series of novel isobenzofuran-1(3H)-one derivatives, including compounds similar to 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]-.

  • Mechanism of Action : These compounds were evaluated for their ability to inhibit serotonin reuptake, which is crucial for antidepressant activity. Compound 10a from the study demonstrated superior inhibitory effects on serotonin transporters and was effective in improving depression-like behaviors in chronic restraint stress (CRS) models .

Neuroprotective Effects

In addition to antidepressant properties, some studies have reported neuroprotective effects associated with these compounds:

  • Neurotransmitter Modulation : The administration of compound 10a resulted in increased levels of neurotransmitters such as serotonin (5-HT) in the cortex and enhanced expression of synaptic proteins like BDNF (Brain-Derived Neurotrophic Factor), TrkB, PSD95, and Spinophilin in the hippocampus .

This suggests that the compound not only alleviates depressive symptoms but also promotes neuronal health and recovery from stress-induced damage.

Study on Antidepressant Activity

A comprehensive study evaluated the antidepressant potential of various isobenzofuranone derivatives:

CompoundActivityMechanism
Compound 10aSignificant improvement in CRS-induced behaviorSerotonin reuptake inhibition
Compound 9dModerate activityPotentially interacts with μ-opioid receptors
Compound 10cNotable effectsSimilar to compound 10a

The findings indicated that these compounds could serve as lead candidates for developing new antidepressants with fewer addiction risks due to their unique mechanisms involving multiple neurotransmitter systems .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the identity of 1(3H)-isobenzofuranone derivatives?

Methodological Answer:

  • Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight. For example, the parent compound (C₃₇H₂₈O₇) has a molecular weight of 584 g/mol, with fragmentation patterns showing loss of benzoyloxy groups (e.g., m/z 554.29) .
  • NMR Spectroscopy: Analyze 1^1H and 13^13C NMR to identify substituents. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm). Compare with databases like the Cambridge Structural Database (CSD) for validation .
  • Infrared (IR) Spectroscopy: Confirm ester (C=O stretch ~1720 cm⁻¹) and lactone (C=O ~1760 cm⁻¹) functional groups .

Q. What synthetic routes are commonly used to prepare 1(3H)-isobenzofuranone derivatives?

Methodological Answer:

  • Condensation Reactions: React phthalaldehyde derivatives with substituted acetophenones under solvent-free conditions. For example, phthalaldehyde and methylacetophenone yield 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one via acid catalysis .
  • Esterification: Introduce benzoyloxy groups via reaction of phenolic intermediates with benzoyl chloride in the presence of a base (e.g., NaH/THF) .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for isobenzofuranone derivatives be resolved?

Methodological Answer:

  • Cross-Validation: Compare single-crystal X-ray diffraction (SCXRD) data with computational models (e.g., density functional theory (DFT)). For example, Energy Framework Analysis calculates interaction energies (e.g., dispersion vs. electrostatic) to validate packing motifs .
  • Hirshfeld Surface Analysis: Use CrystalExplorer to map intermolecular interactions (e.g., C–H···O vs. π–π stacking). Discrepancies in dnorm values may indicate polymorphic variations .
  • Database Deposition: Cross-reference with the Cambridge Crystallographic Data Centre (CCDC entry 1505246) to compare bond lengths and angles .

Q. What advanced computational methods are used to study substituent effects on molecular conformation?

Methodological Answer:

  • Conformational Analysis: Perform molecular dynamics (MD) simulations to assess flexibility of benzoyloxy substituents. For example, substituents at the 4-position exhibit restricted rotation due to steric hindrance .
  • Electrostatic Potential (ESP) Mapping: Use Multiwfn to visualize electron density distribution. Polar groups (e.g., benzoyloxy) enhance dipole-dipole interactions, influencing crystal packing .
  • QTAIM (Quantum Theory of Atoms in Molecules): Analyze bond critical points (BCPs) to quantify hydrogen bond strengths in crystal lattices .

Q. How can researchers optimize synthetic yields of benzoyloxy-substituted derivatives?

Methodological Answer:

  • Reaction Optimization: Screen catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvents (neat vs. THF). Solvent-free conditions often improve yields by reducing side reactions .
  • By-Product Analysis: Use LC-MS to identify intermediates. For example, over-esterification can lead to di-benzoylated by-products, detectable via retention time shifts .
  • Kinetic Studies: Monitor reaction progress using in situ IR to track carbonyl group consumption. Optimal reaction times range from 6–12 hours at 80–100°C .

Q. What strategies are recommended for resolving spectral overlaps in crowded NMR spectra?

Methodological Answer:

  • 2D NMR Techniques: Employ HSQC and HMBC to assign overlapping aromatic signals. For example, HMBC correlations between lactone carbonyl (δ 170 ppm) and adjacent protons resolve regiochemical ambiguities .
  • Decoupling Experiments: Use selective irradiation to simplify multiplet patterns in 1^1H NMR .
  • Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect hindered rotation of benzoyloxy groups (e.g., coalescence temperatures >100°C) .

Properties

CAS No.

1746-02-7

Molecular Formula

C34H22O6

Molecular Weight

526.5 g/mol

IUPAC Name

[4-[1-(4-benzoyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] benzoate

InChI

InChI=1S/C34H22O6/c35-31(23-9-3-1-4-10-23)38-27-19-15-25(16-20-27)34(30-14-8-7-13-29(30)33(37)40-34)26-17-21-28(22-18-26)39-32(36)24-11-5-2-6-12-24/h1-22H

InChI Key

CGOXICMZEHKKAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.